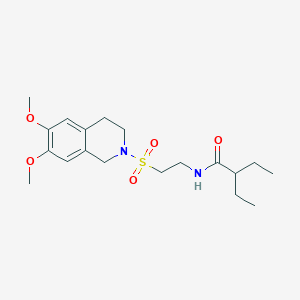
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide is an intriguing organic compound with unique structural features that cater to various chemical and biological applications This compound is characterized by its complex framework, which includes a dimethoxy-dihydroisoquinoline moiety, a sulfonamide group, and a butanamide side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide generally involves a multi-step process that includes the formation of key intermediates followed by their coupling and subsequent functional group transformations. Typically, the process begins with the synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate via a Pictet-Spengler reaction, which is then subjected to sulfonylation using a suitable sulfonyl chloride. The resultant sulfonyl compound is then linked to 2-ethylbutanamide under amide coupling conditions.
Industrial Production Methods
For industrial-scale production, the synthetic routes can be optimized to enhance yield and purity. This typically involves the use of high-efficiency catalysts, optimized reaction conditions (temperature, pressure, solvent selection), and scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide undergoes a variety of chemical reactions. These include:
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Reduction of the sulfonamide group.
Substitution: : Halogenation, nitration, and alkylation reactions.
Hydrolysis: : Under acidic or basic conditions, the compound can hydrolyze to form 6,7-dimethoxy-3,4-dihydroisoquinoline and 2-ethylbutanoic acid.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing halogens (Br2, Cl2), nitrating agents (HNO3), or alkylating agents (alkyl halides).
Hydrolysis: : Using concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed during these reactions can vary widely based on the reaction conditions. Oxidation typically yields sulfoxides or sulfones, reduction can produce amines, substitution yields halogenated or nitrated derivatives, and hydrolysis forms corresponding acids and amines.
Wissenschaftliche Forschungsanwendungen
In Chemistry
In synthetic organic chemistry, this compound serves as a precursor or intermediate in the preparation of more complex molecules. Its ability to undergo various functional group transformations makes it a valuable tool in constructing diverse chemical libraries for drug discovery.
In Biology and Medicine
In the realm of biology and medicine, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide has been investigated for its potential as a therapeutic agent. Studies have explored its role as an inhibitor of certain enzymes, receptor modulators, and anticancer agents.
In Industry
Industrially, the compound can be employed in the synthesis of specialty chemicals, including agrochemicals and pharmaceuticals. Its versatile reactivity profile makes it an attractive candidate for developing new materials and additives.
Wirkmechanismus
The compound’s mechanism of action is closely related to its interaction with specific molecular targets such as enzymes and receptors. By binding to active sites or allosteric sites on these proteins, it can modulate their activity. For instance, as an enzyme inhibitor, it may impede substrate access to the enzyme's catalytic site, thereby reducing the enzyme's activity and subsequent product formation.
Vergleich Mit ähnlichen Verbindungen
Comparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide with other sulfonamide compounds like N-ethyl-2-(4-methylphenylsulfonamido)ethanamide and N-(2-(benzenesulfonamido)ethyl)-2-methylbutanamide highlights its unique structure-activity relationship. Unlike its analogs, this compound demonstrates higher potency and selectivity towards specific biological targets, making it a promising candidate in drug development.
List of Similar Compounds
N-ethyl-2-(4-methylphenylsulfonamido)ethanamide
N-(2-(benzenesulfonamido)ethyl)-2-methylbutanamide
N-(2-((6,7-dimethoxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)sulfonyl)ethyl)-2-methylpropanamide
Through this detailed exploration, we see how the unique structural features of this compound underpin its varied chemical reactivity and broad spectrum of applications in scientific research and industry.
Eigenschaften
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-5-14(6-2)19(22)20-8-10-27(23,24)21-9-7-15-11-17(25-3)18(26-4)12-16(15)13-21/h11-12,14H,5-10,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKAKNGPBXYGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[1-[(3-Methoxyphenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2692953.png)
![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)
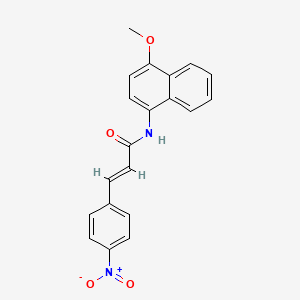
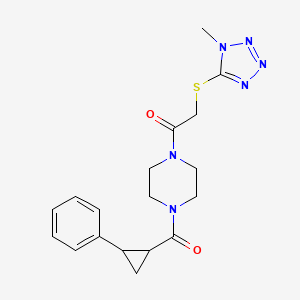
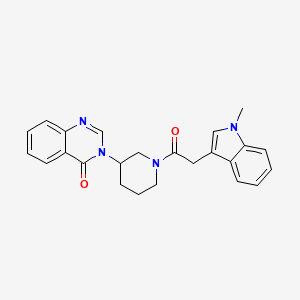
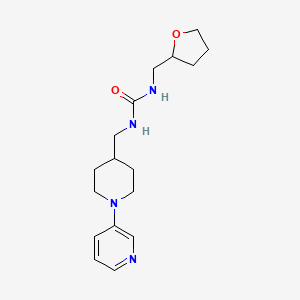
![2-(4-fluorophenyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2692964.png)
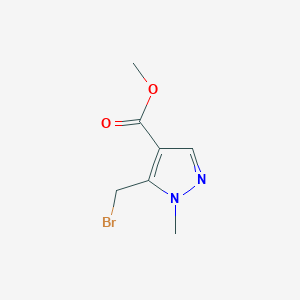
![N-[1-(2-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2692966.png)
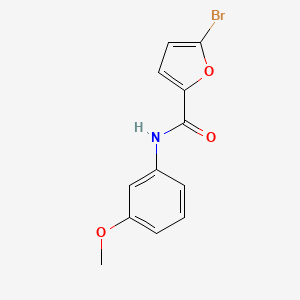
![{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol](/img/structure/B2692969.png)
![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)

